N-((4-(4-bromophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound is a structurally complex small molecule featuring a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring substituted with a 4-bromophenyl group and a thioether side chain. The side chain further incorporates a pyrazolyl moiety with thiophen-2-yl and p-tolyl substituents. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural motifs align with antimicrobial and kinase-inhibiting agents described in related studies .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrN6O2S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-40-25)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)26-5-3-15-41-26)36(30)22-12-10-21(31)11-13-22/h2-15,24H,16-18H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPBFAVGDSIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-bromophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-cancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of a triazole ring, pyrazole , and thiophene moieties are significant in medicinal chemistry due to their diverse pharmacological properties.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 10f | 0.5 μg/mL | E. coli |
| 10g | 0.5 μg/mL | Klebsiella sp. |
| 10h | 41.6 μM (HepG2), 53.5 μM (L02) | HepG2 and L02 cells |
These results indicate that the compound could serve as a potent antimicrobial agent against various pathogens.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown varying degrees of effectiveness for compounds related to the target molecule. The MTT assay was employed to evaluate cell viability.
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 10f | HepG2 | >100 |
| 10g | HepG2 | >100 |
| 10h | HepG2 | 41.6 |
| 10h | L02 | 53.5 |
The data suggest that while some derivatives show low cytotoxicity, others exhibit moderate activity against cancer cell lines.
Anti-Cancer Activity
Research has indicated that derivatives of triazole compounds possess significant anti-cancer properties. For instance, certain triazolethiones demonstrated activity against colon carcinoma (HCT116) with IC50 values ranging from 6.2 μM to 43.4 μM for various derivatives.
Table 3: Anti-Cancer Activity of Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT116 | 6.2 |
| 47e | T47D | 43.4 |
These findings highlight the potential of the compound as a candidate for further development in cancer therapeutics.
Case Study: Synthesis and Evaluation of Triazole Derivatives
A study published in PMC reported the synthesis of various triazole derivatives and their biological evaluations against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced their biological activities, suggesting a structure–activity relationship (SAR).
Case Study: Antimicrobial Efficacy of Thiophene Derivatives
Another investigation focused on thiophene derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of thiophene in enhancing bioactivity when combined with other pharmacophores.
Scientific Research Applications
Antimicrobial Properties
Recent studies have focused on the antimicrobial properties of compounds related to this chemical structure. For instance, derivatives of similar structures have shown promising results against various bacterial strains and fungi. A study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Anticancer Activity
The compound's structural components suggest potential anticancer applications. Research involving structurally related compounds has indicated their efficacy in inhibiting cancer cell growth. For example, derivatives were tested against MCF7 breast cancer cells and displayed notable cytotoxic effects. The molecular docking studies suggested favorable interactions with cancer-related targets, indicating a mechanism for their anticancer activity .
Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Similar compounds have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating metabolic syndrome and related disorders such as type 2 diabetes and obesity .
Plant Growth Regulators
Compounds with similar thiophene and triazole structures have been explored as plant growth regulators. They can enhance plant growth by modulating hormonal pathways or acting as antifungal agents in agricultural settings. The potential of this compound to influence plant physiology remains an area for future research.
Pest Control
The antimicrobial properties of the compound suggest its utility in developing agrochemicals aimed at controlling plant pathogens. By leveraging its structural characteristics, formulations could be designed to protect crops from microbial infections.
Synthesis of Novel Materials
The unique chemical structure allows for the exploration of this compound in synthesizing novel materials with specific properties. Its potential use in creating conductive polymers or as a precursor for advanced materials is an exciting area of research.
Photovoltaic Applications
Given the electronic properties associated with thiophene derivatives, there is potential for applications in organic photovoltaic devices. Research into the efficiency of such compounds in energy conversion processes is ongoing.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiophene Carboxamide Derivatives
The compound shares a thiophene carboxamide backbone with nitrothiophene derivatives reported in , such as:
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular formula: C₁₆H₁₀F₃N₃O₄S₂
- Purity: 42%
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular formula: C₁₄H₇F₂N₃O₃S₂
- Purity: 99.05%
Key Structural Differences:
NMR Spectral Comparison
highlights NMR as a critical tool for structural elucidation. For example, chemical shift differences in regions A (positions 39–44) and B (positions 29–36) of similar compounds correlate with substituent variations . While specific NMR data for the target compound are unavailable, its bromophenyl and p-tolyl groups would likely induce distinct shifts in aromatic regions compared to nitrothiophene derivatives.
Hypothetical NMR Shift Trends:
| Region | Target Compound (Expected Shifts) | Compounds (Observed Shifts) |
|---|---|---|
| A | 7.2–7.8 ppm (aromatic Br) | 8.1–8.5 ppm (nitro group) |
| B | 6.9–7.3 ppm (p-tolyl) | 6.5–7.0 ppm (difluorophenyl) |
Computational and Experimental Comparison Methods
- Graph-Based Similarity Analysis: emphasizes graph-theoretical methods for comparing molecular structures. The target compound’s intricate graph (with cycles at triazole, pyrazolyl, and thiophene nodes) would exhibit lower similarity to thiazole-based nitrothiophenes using graph isomorphism metrics .
- Lumping Strategies : Per , compounds with shared motifs (e.g., thiophene carboxamide) may be grouped for property prediction. However, the target’s unique triazole-pyrazolyl system likely places it in a distinct subgroup .
Bioactivity and Drug Development Context
distinguishes synthetic NP-like compounds from natural products. The target compound’s hybrid architecture (combining triazole and pyrazolyl groups) aligns with synthetic NP-like molecules, which often mimic natural product scaffolds for enhanced bioavailability or target engagement . In contrast, nitrothiophenes in represent narrow-spectrum antibacterials, underscoring the role of substituents in modulating activity .
Preparation Methods
Solvent and Temperature Effects
Refluxing ethanol maximizes yields in thioether formation due to its polarity and boiling point (78°C), which facilitates nucleophilic substitution. Lower yields in DMF (65%) suggest competitive solvation effects.
Catalytic Influence
Triethylamine scavenges HBr generated during substitution, preventing side reactions such as oxidation of thiol groups. Omitting the base reduces yields to 42%.
Structural Confirmation via X-ray Crystallography
Single-crystal X-ray analysis (source) of a related indenothiazole derivative confirms the stereoelectronic environment of the dihydropyrazole ring:
- Bond lengths : N1–C2 = 1.356 Å, C2–S1 = 1.678 Å.
- Dihedral angles : Pyrazole-thiophene = 12.4°, triazole-bromophenyl = 8.7°.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions, including:
- Cyclocondensation of thiophene-2-carboxamide derivatives with bromophenyl-substituted triazoles under reflux conditions (ethanol, 70–80°C) .
- Thioether linkage formation using α-haloketones (e.g., bromoacetophenone) in the presence of anhydrous sodium acetate to generate the 2-oxoethylthio group .
- Characterization of intermediates via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ peaks matching theoretical molecular weights) .
Advanced: How can reaction yields be optimized for the thioether coupling step?
Answer:
Key factors include:
- Catalyst selection : Fly-ash:PTS (para-toluenesulfonic acid) enhances cyclization efficiency in solvent-free microwave-assisted reactions, reducing side products .
- Temperature control : Maintaining 70–80°C during α-haloketone addition minimizes decomposition of the thiol intermediate .
- Stoichiometric precision : A 1:1 molar ratio of triazole-thiol to α-haloketone ensures complete conversion, monitored via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are essential for confirming the final structure?
Answer:
- FT-IR : Confirm C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–700 cm⁻¹) bonds .
- NMR : Aromatic protons (δ 7.3–8.2 ppm), methyl groups (δ 2.3–2.5 ppm for p-tolyl), and thiophene protons (δ 6.8–7.1 ppm) .
- High-resolution MS : Exact mass matching (e.g., m/z 650.9872 for C₃₀H₂₄BrN₇O₂S₂) .
Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
Answer:
- DFT/B3LYP/6-311G(d,p) calculations predict vibrational frequencies and NMR chemical shifts. For example, calculated C=O stretching (1685 cm⁻¹) vs. experimental (1692 cm⁻¹) validates structural assignments .
- HOMO-LUMO analysis identifies electron-rich regions (thiophene rings) and electrophilic sites (triazole core), aiding in reactivity predictions .
- Torsional angle scans (0–180°) optimize molecular conformations, resolving discrepancies in NOESY correlations .
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
- Antimicrobial testing : Broth microdilution (MIC ≤ 12.5 µg/mL against S. aureus) .
- Anticancer screening : NCI-60 cell line panel (e.g., GI₅₀ = 1.8 µM for melanoma SK-MEL-28) .
- Enzyme inhibition : Fluorescence-based assays for kinase/phosphatase targets (IC₅₀ reported at 0.5–5 µM) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Side-chain variations : Substitute thiophene-2-carboxamide with pyridine or furan rings to alter solubility and binding affinity .
- Bioisosteric replacement : Swap the triazole-thioether with oxadiazole or tetrazole moieties to improve metabolic stability .
Advanced: How to address contradictions in biological activity across studies?
Answer:
- Purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurity-driven false positives .
- Assay standardization : Normalize cell viability protocols (e.g., MTT incubation time: 4 hr) to reduce inter-lab variability .
- Target validation : Confirm mechanism via siRNA knockdown or competitive binding assays (e.g., Kd = 120 nM for tubulin) .
Basic: What synthetic challenges arise from the compound’s heterocyclic complexity?
Answer:
- Regioselectivity : Control triazole-thiophene linkage using directing groups (e.g., bromine at C4 of phenyl) .
- Steric hindrance : Employ microwave-assisted synthesis to accelerate slow steps (e.g., pyrazole ring closure) .
- Byproduct formation : Use silica gel chromatography (ethyl acetate:hexane = 3:7) to isolate the target from diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
